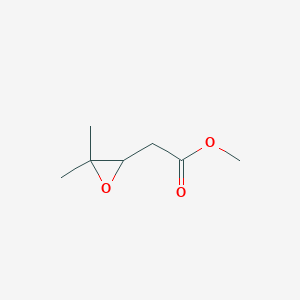

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

説明

Synthesis Analysis

The synthesis of methyl 5-(trifluoromethyl)pyridine-2-carboxylate involves several methods, including reductive alkylation, hydrolysis, and selective reduction processes. These methods have been optimized to yield compounds with significant antihypertensive activity in animal models (Finch et al., 1978).

Molecular Structure Analysis

The molecular structure of derivatives related to methyl 5-(trifluoromethyl)pyridine-2-carboxylate has been characterized through various analytical techniques, including X-ray diffraction, NMR, and vibrational spectroscopy studies. These studies provide insights into the molecular conformation and the impact of the trifluoromethyl group on the overall structure (Michalski et al., 2005).

Chemical Reactions and Properties

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate participates in various chemical reactions, including direct methylation and trifluoroethylation, to produce a wide range of derivatives. These reactions are crucial for the development of room temperature ionic liquids (RTILs) and other functional materials (Zhang et al., 2003).

科学的研究の応用

Agrochemicals

- Field : Agrochemical Industry

- Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Results : The use of TFMP derivatives in agrochemicals has resulted in effective crop protection from pests .

Pharmaceuticals

- Field : Pharmaceutical Industry

- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Results : The use of TFMP derivatives in pharmaceuticals has resulted in effective treatments for various conditions .

Crop Protection Products

- Field : Crop Protection

- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .

- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results : The use of 2,3,5-DCTF in crop protection products has resulted in effective protection of crops .

Pain Management

- Field : Pain Management

- Application : Certain TFMP derivatives are used as calcitonin gene-related peptide (CGRP) receptor antagonists .

- Methods : These compounds are used in the management of pain, particularly in conditions where the meningeal blood vessels and dura are pain sensitive .

- Results : The use of these TFMP derivatives has resulted in effective pain management .

Intermediate in Chemical Synthesis

- Field : Chemical Synthesis

- Application : TFMP derivatives serve as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used as intermediates in the synthesis of these compounds .

- Methods : Various methods of synthesizing TFMP derivatives have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results : The use of TFMP derivatives as intermediates in chemical synthesis has enabled the production of a wide range of agrochemical and pharmaceutical products .

Veterinary Medicine

- Field : Veterinary Medicine

- Application : Several TFMP derivatives are used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .

- Results : The use of TFMP derivatives in veterinary medicines has resulted in effective treatments for various conditions in animals .

Safety And Hazards

“Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

特性

IUPAC Name |

methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRQADSGOKVKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597233 | |

| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

CAS RN |

124236-37-9 | |

| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)